![molecular formula C16H24N2O4 B8502337 METHYL3-(BENZYLAMINO)-2-([(TERT-BUTOXY)CARBONYL]AMINO)PROPANOATE](/img/structure/B8502337.png)
METHYL3-(BENZYLAMINO)-2-([(TERT-BUTOXY)CARBONYL]AMINO)PROPANOATE
描述
METHYL3-(BENZYLAMINO)-2-([(TERT-BUTOXY)CARBONYL]AMINO)PROPANOATE is an organic compound with a complex structure that includes benzyl, tert-butoxycarbonyl, and amino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL3-(BENZYLAMINO)-2-([(TERT-BUTOXY)CARBONYL]AMINO)PROPANOATE typically involves multiple steps. One common method includes the reaction of benzylamine with tert-butoxycarbonyl chloride to form the tert-butoxycarbonyl-protected benzylamine. This intermediate is then reacted with 2-bromo-propionic acid methyl ester under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
METHYL3-(BENZYLAMINO)-2-([(TERT-BUTOXY)CARBONYL]AMINO)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Benzylamine derivatives with oxidized functional groups.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted benzylamine derivatives.
科学研究应用
METHYL3-(BENZYLAMINO)-2-([(TERT-BUTOXY)CARBONYL]AMINO)PROPANOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of METHYL3-(BENZYLAMINO)-2-([(TERT-BUTOXY)CARBONYL]AMINO)PROPANOATE involves its interaction with specific molecular targets. The benzylamine group can interact with enzymes and receptors, potentially modulating their activity. The tert-butoxycarbonyl group provides stability and protection to the molecule, allowing it to reach its target sites without degradation .
相似化合物的比较
Similar Compounds
2-tert-Butoxycarbonylamino-3-oxo-3-phenyl-propionic acid ethyl ester: Similar in structure but with an ethyl ester group instead of a methyl ester.
N-(tert-Butoxycarbonyl)ethanolamine: Contains a tert-butoxycarbonyl group but differs in the rest of the structure.
Uniqueness
METHYL3-(BENZYLAMINO)-2-([(TERT-BUTOXY)CARBONYL]AMINO)PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
分子式 |
C16H24N2O4 |
|---|---|
分子量 |
308.37 g/mol |
IUPAC 名称 |
methyl 3-(benzylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C16H24N2O4/c1-16(2,3)22-15(20)18-13(14(19)21-4)11-17-10-12-8-6-5-7-9-12/h5-9,13,17H,10-11H2,1-4H3,(H,18,20) |
InChI 键 |
DJJUVURDHWEJTR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CNCC1=CC=CC=C1)C(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
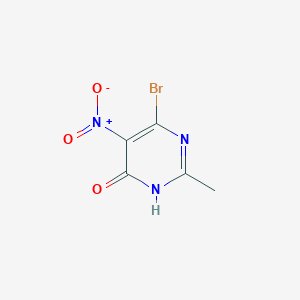


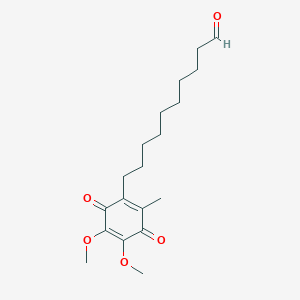
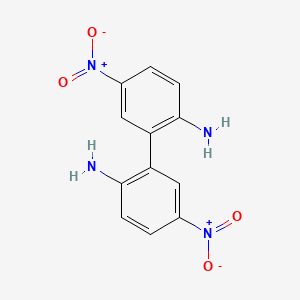
![2-Hydroxy-2-[(1H-indol-3-yl)methyl]-4-(methoxyimino)pentanedioic acid](/img/structure/B8502287.png)
![[2-(4-Chlorophenyl)thiazol-5-yl]methanol](/img/structure/B8502302.png)

![[1,1'-Biphenyl]-4-sulfonamide, 2',4'-difluoro-N-(5-hydroxypentyl)-](/img/structure/B8502325.png)
![(2,4-Dimethoxyphenyl)[2-fluoro-3-(trifluoromethyl)phenyl]methanone](/img/structure/B8502347.png)
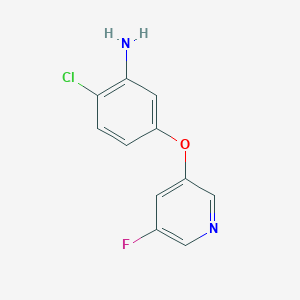
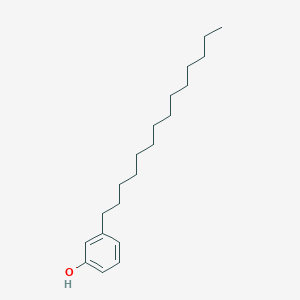
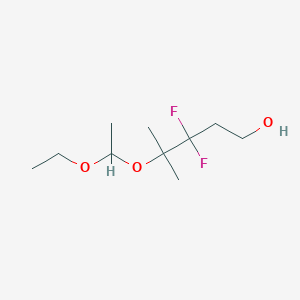
![4-[2-(Ethenyloxy)ethoxy]benzoic acid](/img/structure/B8502368.png)
